2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium
Brand Name: Vulcanchem
CAS No.: 21528-13-2
VCID: VC18396989
InChI: InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1
SMILES:
Molecular Formula: C14H20N3O3+
Molecular Weight: 278.33 g/mol

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium

CAS No.: 21528-13-2

Cat. No.: VC18396989

Molecular Formula: C14H20N3O3+

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium - 21528-13-2

Specification

CAS No. 21528-13-2
Molecular Formula C14H20N3O3+
Molecular Weight 278.33 g/mol
IUPAC Name 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium
Standard InChI InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1
Standard InChI Key HRWJUSVKPYSOSI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The core structure of 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium consists of a benzene ring substituted at the 2- and 5-positions with ethoxy groups (OCH2CH3-\text{OCH}_2\text{CH}_3), a morpholinyl group (N(C2H4)2O-\text{N}(\text{C}_2\text{H}_4)_2\text{O}) at the 4-position, and a diazonium group (N2+-\text{N}_2^+) at the 1-position. The diazonium group’s electrophilic nature facilitates nucleophilic substitution and coupling reactions, making the compound reactive under mild conditions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number21528-13-2
Molecular FormulaC14H20N3O3+\text{C}_{14}\text{H}_{20}\text{N}_{3}\text{O}_{3}^{+}
Molecular Weight278.33 g/mol
IUPAC Name2,5-diethoxy-4-morpholin-4-ylbenzenediazonium
Canonical SMILESCCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2

The morpholinyl group contributes to the compound’s solubility in polar solvents, while the ethoxy groups modulate electronic effects on the aromatic ring.

Synthesis and Derivative Formation

Diazotization Protocol

The synthesis of 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium typically involves diazotization of the corresponding aniline precursor. For example, 2,5-diethoxy-4-morpholinoaniline is treated with nitrous acid (HNO2\text{HNO}_2) in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt . The reaction proceeds via the intermediate nitrosonium ion (NO+\text{NO}^+), which reacts with the amine to release water and form the diazonium group.

Stabilized Derivatives

Due to the inherent instability of diazonium salts, 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium is often isolated as stabilized salts:

Table 2: Common Derivatives and Their Properties

DerivativeCAS NumberMolecular FormulaMolecular WeightApplicationSource
Hexafluorophosphate Salt4255-94-1C14H20N3O3PF6\text{C}_{14}\text{H}_{20}\text{N}_{3}\text{O}_{3}\cdot\text{PF}_6278.33 + 145.97Coupling Reactions
Tetrachlorozincate (2:1)6023-29-6C14H20N3O312ZnCl4\text{C}_{14}\text{H}_{20}\text{N}_{3}\text{O}_{3}\cdot\frac{1}{2}\text{ZnCl}_4485.51Photoresist Technology
Sulfate (1:1)32178-39-5C14H21N3O7S\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{7}\text{S}375.40Dye Synthesis

The hexafluorophosphate derivative (CAS 4255-94-1) is favored in synthetic applications due to its low hygroscopicity and thermal stability . In contrast, the tetrachlorozincate salt (CAS 6023-29-6) exhibits enhanced solubility in aprotic solvents, making it suitable for photolithography .

Reactivity and Mechanistic Insights

Azo Coupling Reactions

The diazonium group undergoes electrophilic substitution with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes. For instance, coupling with β-naphthol in alkaline conditions produces orange-red azo compounds. The morpholinyl group’s electron-donating nature activates the benzene ring, accelerating reaction rates compared to unsubstituted diazonium salts.

Sandmeyer and Related Transformations

In the presence of cuprous salts, 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium participates in Sandmeyer reactions to form aryl halides. For example, treatment with CuCN yields the corresponding nitrile derivative, a precursor to carboxylic acids and amines.

Applications in Industrial and Research Contexts

Dye and Pigment Synthesis

The compound’s ability to form stable azo linkages has been exploited in textile and pigment industries. Azo dyes derived from this diazonium salt exhibit enhanced lightfastness due to the morpholinyl group’s steric protection of the chromophore .

Photoresist Technology

The tetrachlorozincate derivative (CAS 6023-29-6) is utilized in positive photoresists for microfabrication. Upon UV exposure, the diazonium group decomposes, increasing solubility in developers and enabling precise pattern transfer .

ManufacturerPackagingPrice (USD)DateSource
Biosynth Carbosynth100 mg612021-12-16
Biosynth Carbosynth1 g3692021-12-16
American Custom Chemicals5 mg497.652021-12-16

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